molecular formula C37H60O9 B12109827 2-[[22-(2-Ethoxypropan-2-yl)-2-hydroxy-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol

2-[[22-(2-Ethoxypropan-2-yl)-2-hydroxy-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol

Cat. No.: B12109827
M. Wt: 648.9 g/mol
InChI Key: HBZRKSYGQQRODJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside is a triterpenoid glycoside compound. It is derived from the roots and rhizomes of Actaea asiatica, a plant known for its medicinal properties. This compound has gained attention due to its notable cytotoxicity against certain cancer cell lines, making it a subject of interest in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside involves the extraction of triterpenoid glycosides from the roots and rhizomes of Actaea asiatica. The process typically includes:

Industrial Production Methods

Industrial production of 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .

Scientific Research Applications

25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside has several scientific research applications:

Mechanism of Action

The mechanism of action of 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside involves its interaction with cellular pathways that regulate cell proliferation and apoptosis. The compound has been shown to induce apoptosis and cell cycle arrest in cancer cells. Key molecular targets include Bax, p21, and Bcl-2 proteins, which are involved in the regulation of apoptosis and cell survival .

Comparison with Similar Compounds

Similar Compounds

  • 25-O-Acetylcimigenol-3-O-beta-D-xylopyranoside
  • 25-Anhydrocimigenol-beta-O-D-xyloside
  • Cimiacemoside I

Uniqueness

25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside is unique due to its specific glycosylation pattern and its notable cytotoxicity against HepG2 and MCF-7 cancer cell lines. This distinguishes it from other similar triterpenoid glycosides, which may have different glycosylation patterns and biological activities .

Properties

IUPAC Name

2-[[22-(2-ethoxypropan-2-yl)-2-hydroxy-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H60O9/c1-9-43-32(5,6)28-21-16-19(2)27-33(7)14-15-36-18-35(36)13-12-24(44-29-26(40)25(39)20(38)17-42-29)31(3,4)22(35)10-11-23(36)34(33,8)30(41)37(27,45-21)46-28/h19-30,38-41H,9-18H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZRKSYGQQRODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)(C)C1C2CC(C3C4(CCC56CC57CCC(C(C7CCC6C4(C(C3(O2)O1)O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H60O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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